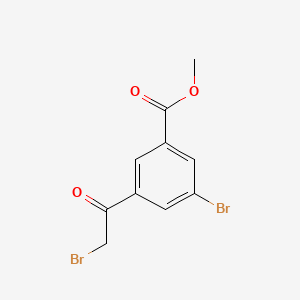

Methyl 3-bromo-5-(2-bromoacetyl)benzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H8Br2O3 |

|---|---|

Molecular Weight |

335.98 g/mol |

IUPAC Name |

methyl 3-bromo-5-(2-bromoacetyl)benzoate |

InChI |

InChI=1S/C10H8Br2O3/c1-15-10(14)7-2-6(9(13)5-11)3-8(12)4-7/h2-4H,5H2,1H3 |

InChI Key |

YECRQDRXBUFAIX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-(2-bromoacetyl)benzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate derivatives. One common method involves the bromination of methyl 3-acetylbenzoate to introduce the bromoacetyl group, followed by further bromination to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process requires careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2-bromoacetyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to form alcohols.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .

Scientific Research Applications

Methyl 3-bromo-5-(2-bromoacetyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(2-bromoacetyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine atoms and the ester moiety play crucial roles in its reactivity and binding to targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with key analogs:

Key Observations :

- The bromoacetyl group in the target compound introduces higher electrophilicity compared to trifluoromethyl or methoxy groups, enabling nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .

- Trifluoromethyl groups (e.g., in Methyl 3-bromo-5-(trifluoromethyl)benzoate) enhance lipophilicity and metabolic stability, favoring agrochemical applications .

- Chlorine and trifluoromethoxy groups (e.g., in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate) improve resistance to enzymatic degradation, relevant in material coatings .

Insights :

Physicochemical Properties

Substituents significantly influence solubility, melting points, and spectral characteristics.

Table 3: Comparative Physicochemical Data

Notes:

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-5-(2-bromoacetyl)benzoate, and how can reaction yields be maximized?

The synthesis typically involves introducing functional groups to a benzoate backbone. A common approach is to start with methyl 3-bromo-5-acetylbenzoate, followed by bromination at the acetyl group using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄). Key steps include:

- Base selection : Potassium carbonate or triethylamine to deprotonate intermediates and drive substitution reactions .

- Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions (e.g., over-bromination).

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent hydrolysis of the bromoacetyl group .

Q. How can the structure of this compound be rigorously characterized?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine deshields adjacent protons, splitting patterns indicate acetyl/bromo proximity) .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves bond lengths/angles, especially for bromine atoms, which exhibit strong anomalous scattering .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₀H₈Br₂O₃) and isotopic patterns for bromine .

Q. What are the key reactivity patterns of the bromoacetyl group in this compound?

The bromoacetyl moiety is highly electrophilic, enabling:

- Nucleophilic substitution : Reacts with amines (e.g., primary/secondary amines) to form amides under mild conditions (e.g., DMF, room temperature).

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids, though competing debromination may require palladium catalysts (e.g., Pd(PPh₃)₄) .

- Reduction : LiAlH₄ reduces the acetyl group to ethanol, but NaBH₄ selectively reduces carbonyls without cleaving C-Br bonds .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence regioselectivity in further functionalization?

The bromine (electron-withdrawing) and ester (moderately electron-withdrawing) groups create a meta-directing effect. Electrophilic substitution (e.g., nitration) occurs at the remaining para position to the bromine. Computational studies (DFT) predict activation barriers for competing pathways, validated experimentally via kinetic isotope effects .

Q. How can conflicting crystallographic data (e.g., disordered bromine positions) be resolved during structure refinement?

Disorder in bromine positions arises due to rotational flexibility of the acetyl group. Strategies include:

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions?

Byproducts like de-brominated esters or dimerized species form via:

- Radical pathways : Under UV light, Br• radicals abstract hydrogen from solvents, leading to C-Br cleavage.

- Base-mediated elimination : Strong bases (e.g., DBU) deprotonate α-hydrogens, forming enolates that undergo elimination.

Mitigation involves using radical inhibitors (e.g., BHT) and weaker bases (e.g., K₂CO₃) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Docking studies : AutoDock Vina or Schrödinger Suite models binding affinities to active sites (e.g., acetyltransferase enzymes).

- MD simulations : GROMACS assesses stability of ligand-protein complexes, focusing on halogen bonding (Br···O/N interactions) .

Key Methodological Recommendations

- Synthesis : Prioritize NBS over Br₂ for controlled bromination to minimize di-brominated byproducts .

- Characterization : Combine NMR (for functional groups) and X-ray (for absolute configuration) to resolve structural ambiguities .

- Data Analysis : Use SHELXPRO for macromolecular refinement if high-resolution data (>1.2 Å) is available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.